molecular formula C13H20O B12435065 2-(2,3,4,5,6-Pentamethylphenyl)ethanol CAS No. 92622-90-7

2-(2,3,4,5,6-Pentamethylphenyl)ethanol

Cat. No.: B12435065
CAS No.: 92622-90-7
M. Wt: 192.30 g/mol
InChI Key: KISBBLYGYMSWPF-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentamethylphenyl)ethanol is an organic compound with the molecular formula C13H20O It is a derivative of benzene, where the benzene ring is substituted with five methyl groups and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol typically involves the alkylation of 2,3,4,5,6-pentamethylbenzene with ethylene oxide under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases such as sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentamethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde or 2-(2,3,4,5,6-Pentamethylphenyl)acetone.

    Reduction: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2,3,4,5,6-Pentamethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4,5,6-Pentamethylphenyl)ethane
  • 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde
  • 2-(2,3,4,5,6-Pentamethylphenyl)acetone

Uniqueness

2-(2,3,4,5,6-Pentamethylphenyl)ethanol is unique due to the presence of both the hydroxyl group and the highly substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(2,3,4,5,6-Pentamethylphenyl)ethanol is a compound that has garnered interest in various biological research contexts due to its potential antioxidant and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H24_{24}O
  • IUPAC Name : this compound

This compound features a phenolic structure that is significant for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

  • Mechanism : The antioxidant activity is primarily attributed to the hydroxyl group in the phenolic structure, which can donate hydrogen atoms to free radicals.
  • Case Study : A study evaluated the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.
Concentration (µM)% Inhibition
1025%
5055%
10080%

This data suggests a dose-dependent relationship between the concentration of this compound and its ability to scavenge free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. The results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

  • Study Findings : In vitro tests were conducted using agar diffusion methods to assess antibacterial activity.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The data demonstrates that this compound possesses significant antibacterial properties which could be harnessed for therapeutic applications.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups facilitates electron donation.
  • Membrane Disruption : The lipophilic nature of the pentamethylphenyl group allows interaction with microbial membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism has been suggested but requires further investigation.

Properties

CAS No.

92622-90-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(2,3,4,5,6-pentamethylphenyl)ethanol

InChI

InChI=1S/C13H20O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h14H,6-7H2,1-5H3

InChI Key

KISBBLYGYMSWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCO)C)C

Origin of Product

United States

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